2-(Dichloroacetyl)-9H-fluoren-9-one
Description
Properties
CAS No. |
42834-64-0 |
|---|---|
Molecular Formula |
C15H8Cl2O2 |
Molecular Weight |
291.1 g/mol |
IUPAC Name |
2-(2,2-dichloroacetyl)fluoren-9-one |
InChI |
InChI=1S/C15H8Cl2O2/c16-15(17)13(18)8-5-6-10-9-3-1-2-4-11(9)14(19)12(10)7-8/h1-7,15H |
InChI Key |
RIFVOQRZMSRNLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloroacetyl)-9H-fluoren-9-one typically involves the acylation of fluorenone with dichloroacetyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
[ \text{Fluorenone} + \text{Dichloroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Dichloroacetyl)-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the dichloroacetyl group or to reduce the fluorenone core.
Substitution: The dichloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction may produce fluorenol derivatives.
Scientific Research Applications
2-(Dichloroacetyl)-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry and drug development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(Dichloroacetyl)-9H-fluoren-9-one is not well-characterized. based on its structure, it is likely to interact with biological molecules through covalent bonding or non-covalent interactions. The dichloroacetyl group may act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition of enzyme activity or other biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -COCCl₂, -CF₃, -NO₂) enhance electrophilicity, improving interactions with nucleophilic residues in microbial enzymes or DNA .
- Electron-donating groups (e.g., -OCH₂CH₂N(Et)₂ in Tilorone) facilitate membrane penetration and immunomodulatory effects via DNA intercalation .
- Halogen position : C-2 substitution (as in 2-dichloroacetyl) is more favorable for antimicrobial activity compared to C-3 or C-4 positions, likely due to steric and electronic alignment with target binding pockets .
Antimicrobial and Antifungal Activity
- This compound (inferred from structural analogues): Chlorine atoms induce membrane depolarization in Staphylococcus aureus (MIC: 0.156–10 mg/mL), similar to other chlorinated derivatives .
- Tilorone : Lacks direct antimicrobial activity but shows antiviral effects via interferon induction (IC₅₀: <1 μM for HSV-2) .
- 3-Nitro-2,7-bis[piperidinylethoxy]-9H-fluoren-9-one : Exhibits biofilm inhibition against A. baumannii (Glide score: -9.2 kcal/mol) due to piperidine-mediated BfmR binding .
Anticancer and Toxicity
- Chlorinated derivatives (e.g., 3-chloro-9H-fluoren-2-amine) show moderate cytotoxicity (IC₅₀: 20–50 μM) against tumor cell lines, while dichloroacetyl variants may exhibit enhanced selectivity due to higher electrophilicity .
- Tilorone derivatives demonstrate lower toxicity (IC₅₀ >100 μM in Artemia franciscana assays) compared to halogenated analogues .
Key Trends :
- Halogenated derivatives require stabilizers (e.g., sodium ascorbate) to prevent degradation .
- Electron-withdrawing groups reduce synthetic yields due to increased reactivity and side reactions .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(dichloroacetyl)-9H-fluoren-9-one derivatives, and how can their purity be validated?
- Methodology :
-
Synthesis : Adapt protocols from structurally analogous fluorenone derivatives, such as the acridine-functionalized fluorenones in TADF materials (e.g., nucleophilic substitution at the fluorenone carbonyl group followed by dichloroacetylation) .
-
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
-
Characterization :
-
NMR : Confirm substitution patterns via - and -NMR chemical shifts (e.g., fluorenone carbonyl at ~190 ppm) .
-
Mass Spectrometry : Validate molecular weight using high-resolution MS (e.g., ESI-TOF) .
-
Melting Point : Compare with literature values for analogous compounds (e.g., 2-bromo-9H-fluoren-9-one melts at 143–149°C) .
- Data Table :
| Technique | Key Parameters | Reference |
|---|---|---|
| -NMR | δ 8.2–7.2 ppm (aromatic H), δ 4.5 ppm (CH) | |
| HRMS | Exact mass ± 0.001 Da tolerance |
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodology :
-
Crystal Growth : Use vapor diffusion or slow evaporation (solvent: dichloromethane/hexane).
-
Data Collection : Employ single-crystal X-ray diffraction (Cu-Kα radiation, 291 K) .
-
Analysis : Refine structures using software like SHELX, and validate enantiopurity with Flack parameter (η) or twin-component models (x parameter) to avoid centrosymmetric false positives .
- Key Metrics :
Advanced Research Questions
Q. How do computational methods like DFT optimize the electronic properties of this compound for OLED applications?
- Methodology :
-
Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to predict singlet-triplet energy gaps (ΔE) in TADF materials .
-
Excited-State Geometry : Analyze charge-transfer states using time-dependent DFT (TD-DFT) .
-
Validation : Compare computed λ (UV-vis) and emission spectra with experimental data .
- Data Table :
| Property | B3LYP/6-31G(d) Prediction | Experimental Value | Reference |
|---|---|---|---|
| ΔE (eV) | 0.15 | 0.18 | |
| λ (nm) | 580 | 590 |
Q. What experimental approaches elucidate metabolic pathways of fluorenone derivatives in microbial systems?
- Methodology :
- Biodegradation Assays : Incubate with Arthrobacter spp. (e.g., strain F101) and monitor metabolites via HPLC/GC-MS .
- Metabolite Identification :
- 9-Fluorenol : Detect via -NMR (δ 5.2 ppm, hydroxyl proton) .
- 3,4-Dihydrocoumarin : Confirm by mass fragmentation (m/z 150 [M]) .
- Pathway Inhibition : Use fluorenone-blocking agents to distinguish growth-supporting vs. dead-end routes .
Q. How does substituent positioning (e.g., dichloroacetyl) influence photophysical properties in TADF materials?
- Methodology :
-
Synthetic Tuning : Compare 2,7- vs. 3,6-substituted fluorenones (e.g., 27DACRFT vs. 36DACRFT) .
-
Photoluminescence Quantum Yield (PLQY) : Measure using integrating spheres; 36DACRFT shows higher PLQY due to reduced non-radiative decay .
-
Device Testing : Fabricate OLEDs with ITO/PEDOT:PSS/EML/TPBi/LiF/Al layers; report external quantum efficiency (EQE) .
- Key Finding :
-
36DACRFT achieves EQE = 8.9%, surpassing conventional fluorescent materials .
Safety & Handling
Q. What safety protocols are critical when handling this compound in research settings?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
